Home > Products > Screening Compounds P108077 > 7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide - 1251672-13-5

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Catalog Number: EVT-2966213
CAS Number: 1251672-13-5
Molecular Formula: C25H22N4O3
Molecular Weight: 426.476
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Complexation: The nitrogen atoms in the naphthyridine ring can coordinate with metal ions, forming complexes with potentially enhanced biological activity [].
Applications
  • Antibacterial agents: They are widely investigated for their potential as novel antibiotics, particularly against drug-resistant bacteria [].
  • Anti-inflammatory agents: Some derivatives have exhibited anti-inflammatory activity [].
  • Anticancer agents: There is growing interest in exploring the anticancer potential of certain 1,8-naphthyridine derivatives [, ].

Compound Description: Nalidixic acid (1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) is a first-generation quinolone antibacterial agent primarily used for urinary tract infections. It exhibits activity against gram-negative bacteria by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. []

Relevance: Nalidixic acid serves as a core structure for numerous derivatives, including 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Many research efforts focus on modifying the nalidixic acid scaffold, particularly at the 3-carboxylic acid position, to develop new compounds with improved pharmacological properties, such as enhanced antibacterial activity, broader spectrum of activity, and reduced adverse effects. [, ]

Compound Description: This compound is a hydrazone derivative of nalidixic acid. Its crystal structure reveals a planar fused-ring system with a dihedral angle between the ring system and the benzene ring. It forms centrosymmetric dimers through intermolecular hydrogen bonds. []

Relevance: This compound highlights the modification of the carboxylic acid group in nalidixic acid to a carbohydrazide moiety, which can further react with aldehydes to form hydrazones. This structural modification is a common strategy to explore the structure-activity relationship of nalidixic acid derivatives. The target compound, 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, also exhibits modification at the same carboxylic acid position of nalidixic acid. []

N′-[(E)-Benzylidene]-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide

Compound Description: Similar to the previous compound, this is another hydrazone derivative of nalidixic acid. Its crystal structure displays a planar 1,8-naphthyridine ring system and a dihedral angle between the ring system and the phenyl ring. It forms centrosymmetric dimers through intermolecular hydrogen bonds. []

Relevance: This compound further emphasizes the common practice of modifying nalidixic acid at the carboxylic acid position to generate a series of hydrazones for exploring structure-activity relationships. By comparing the structural features and biological activities of different hydrazones, researchers aim to identify derivatives with improved pharmacological profiles over the parent compound, nalidixic acid. The target compound, 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, shares a similar structural modification strategy, indicating a potential avenue for drug discovery based on the nalidixic acid scaffold. []

N'-(1,3-Diphenylallylidene)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazides

Compound Description: These are a series of novel hybrid pharmacophores designed by combining structural elements of nalidixic acid and 1,3-diphenylprop-2-en-1-ones. They were synthesized using an environmentally friendly microwave-assisted method and showed promising antioxidant potential. []

Relevance: This series of compounds underscores the strategy of incorporating additional pharmacophores onto the nalidixic acid scaffold to create hybrid molecules with potentially enhanced or diversified biological activities. This approach explores the possibility of achieving synergistic effects by combining different pharmacophoric elements within a single molecule. 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, with its modifications at the carboxylic acid position, represents a similar approach to broaden the biological applications of nalidixic acid derivatives. []

4-oxo-1-(3-substituted phenyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamides

Compound Description: These represent a class of novel compounds with inhibitory activity against inflammatory mediators. They exhibit potential for treating asthma and inflammatory diseases. []

Relevance: The structural similarity of this class of compounds to 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is evident in the shared 1,4-dihydro-1,8-naphthyridine-3-carboxamide core. This structural resemblance suggests that both compounds might share similar mechanisms of action or target related biological pathways. Exploring the structure-activity relationship within this chemical class could provide insights into developing more potent and selective anti-inflammatory agents based on the 1,8-naphthyridine scaffold. []

5-substituted-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylate

Compound Description: This compound class represents a group of antibacterial agents effective against both Gram-positive and Gram-negative bacteria. []

Relevance: Both 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide and the 5-substituted-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylates are built on a 1,4-dihydro-4-oxo-1,8-naphthyridine core and feature a carboxyl group at position 3. This structural similarity suggests a potential overlap in their mechanisms of action and supports the notion that the 1,8-naphthyridine scaffold is a promising starting point for developing new antibacterial drugs. []

Compound Description: NBNCH, a nalidixic acid hydrazone derivative, and its metal complexes, particularly the Cu(II) complex, demonstrated enhanced antibacterial and antifungal activities compared to the parent compound. They also showed DNA cleavage properties and cytotoxic activity against cancer cells. []

Relevance: This study exemplifies the significance of complexation with metal ions in modulating the biological activities of nalidixic acid derivatives. The structural resemblance between NBNCH and the target compound, 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, specifically the shared 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carbohydrazide core, suggests that exploring metal complexes of the target compound could potentially lead to enhanced biological activities. []

Compound Description: NESS 0327 is a potent and selective antagonist for the cannabinoid CB1 receptor, exhibiting significantly higher affinity for CB1 compared to the known antagonist SR141716A. It effectively antagonized WIN 55,212-2 (a CB1 agonist) induced antinociception in vivo. []

Relevance: While structurally distinct from 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, the inclusion of NESS 0327 in this context seems misplaced. The provided abstract does not establish any direct relationship or comparison between NESS 0327 and nalidixic acid or its derivatives. []

Compound Description: These are a series of nalidixic acid derivatives where the carboxylic acid group is converted to a 1,3,4-oxadiazole ring. These modifications resulted in compounds with potentially improved therapeutic properties. []

Relevance: The 1,3,4-oxadiazole derivatives of nalidixic acid, like the target compound 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide, showcase the significance of modifying the carboxylic acid functional group on the nalidixic acid scaffold to generate compounds with potentially different biological activities. This approach allows exploration of a wider chemical space and could lead to the discovery of derivatives with improved pharmacological profiles. []

Compound Description: These compounds represent a series of pyrido[2,3-d]pyrimidine-6-carboxylic acid derivatives synthesized and evaluated for their antibacterial activity. They are structurally related to nalidixic acid, possessing a pyrido[2,3-d]pyrimidine ring system instead of the 1,8-naphthyridine ring system found in nalidixic acid. []

Relevance: Compounds of this type, containing a pyrido[2,3-d]pyrimidine moiety, are considered bioisosteres of nalidixic acid and its derivatives, including the target compound 7-methyl-4-oxo-1-(2-oxo-2-(o-tolylamino)ethyl)-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide. Bioisosteric replacements, like exchanging the 1,8-naphthyridine for the pyrido[2,3-d]pyrimidine ring system, represent a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties and biological activities while maintaining a similar steric and electronic profile to the parent compound. []

Properties

CAS Number

1251672-13-5

Product Name

7-methyl-1-{[(2-methylphenyl)carbamoyl]methyl}-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

IUPAC Name

7-methyl-1-[2-(2-methylanilino)-2-oxoethyl]-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide

Molecular Formula

C25H22N4O3

Molecular Weight

426.476

InChI

InChI=1S/C25H22N4O3/c1-16-8-6-7-11-21(16)28-22(30)15-29-14-20(25(32)27-18-9-4-3-5-10-18)23(31)19-13-12-17(2)26-24(19)29/h3-14H,15H2,1-2H3,(H,27,32)(H,28,30)

InChI Key

ZDTFUGNTBBASDH-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3C)C(=O)NC4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.